molecular formula C19H15FN2O2S B2494021 (2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034287-07-3

(2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2494021
CAS No.: 2034287-07-3
M. Wt: 354.4
InChI Key: VBGKAGUXCJYYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic chemical hybrid designed for research use, integrating two privileged structures in medicinal chemistry: the thiazolidinone and the isoxazole. This combination creates a multi-pharmacophoric scaffold of significant interest for investigating new therapeutic agents. The thiazolidinone core is a versatile heterocycle extensively studied for its diverse biological profiles. Research indicates that thiazolidinone-based compounds demonstrate a wide range of pharmacological activities, including anti-inflammatory, antitumor, antimicrobial, and antidiabetic effects . The 4-thiazolidinone scaffold is recognized as a privileged structure in modern drug discovery, often serving as a key pharmacophore in hit- and lead-compounds . The isoxazole ring is another prominent heterocycle frequently employed in drug design for its metabolic stability and role as a bioisostere. The specific inclusion of a 5-phenylisoxazole moiety further enhances the molecular complexity and potential for target interaction. This compound is supplied For Research Use Only and is intended for laboratory research applications such as biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S/c20-15-8-4-7-14(11-15)19-22(9-10-25-19)18(23)16-12-17(24-21-16)13-5-2-1-3-6-13/h1-8,11-12,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGKAGUXCJYYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the thiazolidine intermediate.

    Construction of the Isoxazole Ring: This can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.

    Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Structural and Functional Features

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Key Features Potential Applications References
Target Compound Thiazolidine-isoxazole-methanone 3-Fluorophenyl, phenylisoxazole, methanone CNS ligands, antimicrobial agents -
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione 1,2,4-Triazole-thione 3-Fluorophenyl, triazole-thione Antifungal, antiviral agents
JNJ16259685 Quinolinyl-methanone Quinolinyl, cyclohexyl-methoxy, methanone mGlu1 receptor antagonist
Tedizolid (active metabolite) Oxazolidine 3-Fluorophenyl, oxazolidine, tetrazole Antibiotic (protein synthesis inhibitor)
RO0711401 Xanthene-carboxamide Trifluoromethyl-oxazole, xanthene Neurological research (mGluR modulation)

Key Structural Differences and Implications

Heterocyclic Core: The thiazolidine ring in the target compound contains sulfur, which may enhance lipophilicity and metabolic stability compared to oxygen-containing oxazolidine in tedizolid . Sulfur’s larger atomic size could also influence binding pocket interactions. Triazole-thione analogs (e.g., from ) lack the methanone bridge but share the 3-fluorophenyl group. Their nitrogen-rich cores may improve solubility but reduce membrane permeability relative to the target compound .

3-Fluorophenyl is a conserved moiety across multiple analogs, suggesting its critical role in target engagement, possibly through hydrophobic or halogen-bonding interactions .

Methanone Linker: The methanone group in the target compound and JNJ16259685 serves as a rigid spacer, orienting aromatic substituents for optimal receptor interaction. This contrasts with semicarbazide-linked triazole-oxadiazole derivatives (), where flexibility may reduce selectivity .

Biological Activity

The compound (2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone is a thiazolidinone derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a thiazolidinone ring fused with an isoxazole moiety, which contributes to its unique biological properties. The presence of the fluorophenyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Research has shown that thiazolidinone derivatives, including the focus compound, can exhibit a variety of biological activities:

  • Anticancer Activity : Thiazolidinones have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.
  • Antimicrobial Properties : Thiazolidinones have also shown activity against a range of bacterial and fungal pathogens.

Biological Activity Data

Activity TypeMechanism DescriptionReference
AnticancerInduces apoptosis in glioblastoma cells via MTT assay and colony formation tests
Anti-inflammatoryInhibits TNF-alpha and IL-6 production in macrophages
AntimicrobialExhibits inhibitory effects against Staphylococcus aureus and Candida albicans

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of thiazolidinone derivatives on glioblastoma cell lines (LN229). The results indicated that specific derivatives exhibited significant cytotoxicity, with IC50 values suggesting potent anticancer activity. The study utilized MTT assays to quantify cell viability and confirmed apoptosis through TUNEL assays.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of thiazolidinones in vitro. The compound was tested on LPS-stimulated macrophages, resulting in a marked decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent findings suggest that the biological activity of thiazolidinone derivatives is largely attributed to their ability to interact with specific molecular targets within cells. Computational docking studies have indicated favorable binding interactions with proteins involved in cancer progression and inflammation.

Binding Affinity Analysis

The binding affinity of the compound for various targets was assessed through molecular docking simulations. The results revealed strong interactions with key residues in target proteins, suggesting potential pathways for therapeutic intervention.

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